molecular formula C8H16O5S B12534168 2-(3,4-dihydroxycyclohexyl)ethanesulfonic Acid CAS No. 683744-75-4

2-(3,4-dihydroxycyclohexyl)ethanesulfonic Acid

Cat. No.: B12534168
CAS No.: 683744-75-4
M. Wt: 224.28 g/mol
InChI Key: HSCZTTCIWOFLQS-UHFFFAOYSA-N
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Description

2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is an organic compound with the molecular formula C8H16O5S It contains a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanesulfonic acid group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.

    Sulfonation: The hydroxylated cyclohexane derivative is then reacted with ethanesulfonic acid or its derivatives under controlled conditions to introduce the ethanesulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation and sulfonation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfonic acid moiety play crucial roles in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Morpholino)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Another buffering agent with applications in cell culture and molecular biology.

Uniqueness

2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both hydroxyl and sulfonic acid groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

683744-75-4

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid

InChI

InChI=1S/C8H16O5S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h6-10H,1-5H2,(H,11,12,13)

InChI Key

HSCZTTCIWOFLQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1CCS(=O)(=O)O)O)O

Origin of Product

United States

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